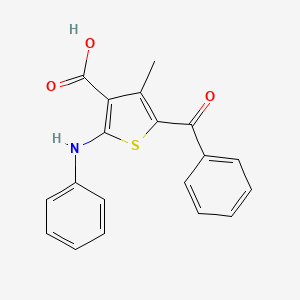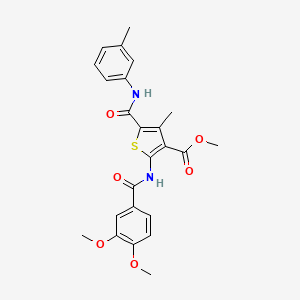
Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its complex structure, which includes multiple functional groups such as amides, esters, and aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzamides, methyl esters, and thiophene derivatives. Common synthetic routes may involve:
Amidation: Reacting 3,4-dimethoxybenzoic acid with an amine to form the corresponding benzamide.
Esterification: Converting carboxylic acids to methyl esters using methanol and an acid catalyst.
Coupling Reactions: Using coupling agents like EDCI or DCC to link the benzamide and thiophene moieties.
Carbamoylation: Introducing the m-tolylcarbamoyl group through a reaction with isocyanates.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include optimizing reaction conditions (temperature, pressure, solvents) to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thiophene moiety can be oxidized under strong oxidizing conditions.
Reduction: The amide and ester groups can be reduced to amines and alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and thiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary amines and alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(3,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate: Lacks the m-tolylcarbamoyl group.
Methyl 2-(3,4-dimethoxybenzamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate: Different substitution pattern on the thiophene ring.
Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: Phenyl group instead of m-tolyl group.
Uniqueness
The uniqueness of Methyl 2-(3,4-dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate lies in its specific combination of functional groups and substitution pattern, which can impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C24H24N2O6S |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
methyl 2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-13-7-6-8-16(11-13)25-22(28)20-14(2)19(24(29)32-5)23(33-20)26-21(27)15-9-10-17(30-3)18(12-15)31-4/h6-12H,1-5H3,(H,25,28)(H,26,27) |
Clé InChI |
ZIZAOROGIGCFCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




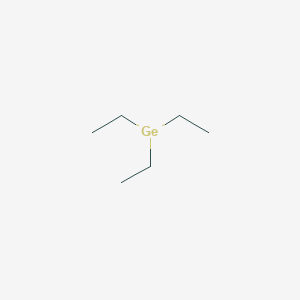
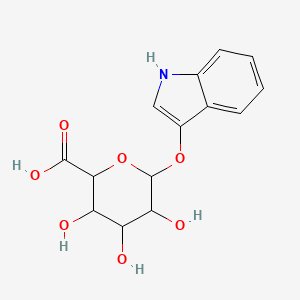
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
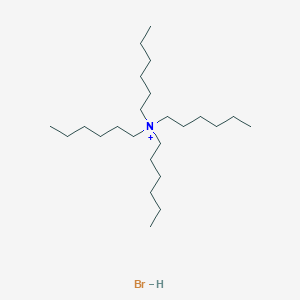
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
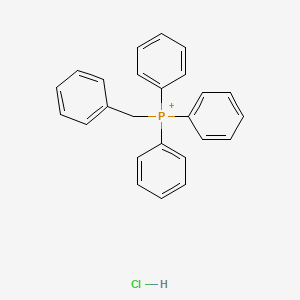
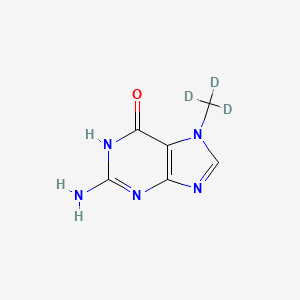
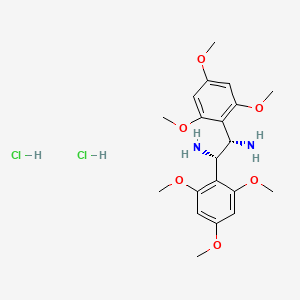

![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)
